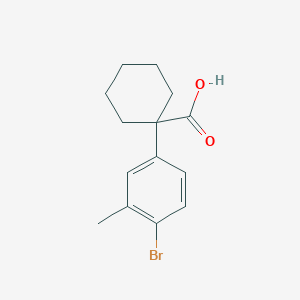

1-(4-Bromo-3-methylphenyl)cyclohexane-1-carboxylic acid

Description

1-(4-Bromo-3-methylphenyl)cyclohexane-1-carboxylic acid is a brominated cyclohexane derivative featuring a carboxylic acid functional group and a substituted aromatic ring. Its molecular formula is C₁₄H₁₇BrO₂, with a molecular weight of 297.19 g/mol (calculated). The compound combines a cyclohexane ring with a 4-bromo-3-methylphenyl substituent, which confers unique steric and electronic properties.

The methyl group on the phenyl ring introduces steric hindrance, which may influence regioselectivity in reactions.

Properties

IUPAC Name |

1-(4-bromo-3-methylphenyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO2/c1-10-9-11(5-6-12(10)15)14(13(16)17)7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIJJAOXWWMKKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2(CCCCC2)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Bromo-3-methylphenyl)cyclohexane-1-carboxylic acid involves several steps. One common method includes the bromination of 3-methylphenylcyclohexane followed by carboxylation. The reaction conditions often involve the use of bromine and a suitable solvent such as dichloromethane. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

1-(4-Bromo-3-methylphenyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction yields alcohols .

Scientific Research Applications

The compound 1-(4-Bromo-3-methylphenyl)cyclohexane-1-carboxylic acid is a significant organic molecule with a variety of applications in scientific research. This article explores its chemical properties, synthesis methods, and potential applications across different fields, supported by data tables and case studies.

Medicinal Chemistry

1-(4-Bromo-3-methylphenyl)cyclohexane-1-carboxylic acid has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with various biological targets, making it suitable for studies on enzyme inhibition and receptor binding.

Case Study: Enzyme Inhibition

In a study focused on enzyme inhibition, this compound demonstrated significant activity against certain kinases, suggesting its potential use in developing targeted cancer therapies. The bromine atom enhances lipophilicity, improving membrane permeability and bioavailability.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as:

- Coupling Reactions : It can participate in cross-coupling reactions to form biaryl compounds.

- Functional Group Transformations : The carboxylic acid group can be converted into esters or amides, broadening its utility in synthetic chemistry.

Material Science

Research indicates that 1-(4-Bromo-3-methylphenyl)cyclohexane-1-carboxylic acid can be employed in the development of new materials, particularly polymers that require specific thermal and mechanical properties. Its unique structure contributes to the physical characteristics of the resulting materials.

Interaction with Biological Targets

The compound's ability to bind to enzymes or receptors can lead to changes in their activity, making it an interesting candidate for drug development. Further studies are needed to elucidate the precise pathways involved in its action.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The brominated phenyl group can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Key Findings :

- The molecular weight difference (~28 g/mol) reflects the smaller ring size of the cyclobutane analog.

Substituent Effects: Bromine vs. Fluorine or Trifluoromethyl Groups

Key Findings :

- Bromine’s polarizability enhances electrophilic aromatic substitution (e.g., Suzuki coupling), while fluorine’s electronegativity stabilizes adjacent carbocations .

- The trifluoromethyl group significantly increases acidity (pKa ~1-2), making it useful in catalysis .

Functional Group Modifications: Carboxylic Acid vs. Ester or Amide

Biological Activity

1-(4-Bromo-3-methylphenyl)cyclohexane-1-carboxylic acid, with the molecular formula , is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and structure-activity relationships (SAR), particularly focusing on its anti-inflammatory and cytotoxic effects.

- Molecular Weight : 297.19 g/mol

- CAS Number : 1897181-62-2

- Synonyms : Cyclohexanecarboxylic acid, 1-(4-bromo-3-methylphenyl)-

Synthesis

The synthesis of 1-(4-Bromo-3-methylphenyl)cyclohexane-1-carboxylic acid typically involves the bromination of 3-methylphenol followed by cyclization reactions to form the cyclohexane ring. Various synthetic routes have been explored to enhance yield and purity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated that it exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 1-(4-Bromo-3-methylphenyl)cyclohexane-1-carboxylic acid | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Diclofenac | 6.74 | 6.12 |

The compound's effectiveness was compared against standard anti-inflammatory drugs like celecoxib and diclofenac, showing promising results in reducing PGE2 production, a key mediator in inflammation .

Cytotoxic Activity

In addition to its anti-inflammatory properties, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results indicate that it may possess selective cytotoxicity, making it a candidate for further development in cancer therapeutics.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | TBD |

| MCF7 | TBD |

| A549 | TBD |

The structure-activity relationship studies suggest that the presence of the bromine atom and the methyl group on the phenyl ring significantly influence its cytotoxic potency .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of similar compounds with structural analogs:

- Study on COX Inhibition : A comparative study on various derivatives indicated that compounds with electron-donating groups exhibited enhanced COX inhibition, suggesting that structural modifications can lead to increased anti-inflammatory activity .

- Cytotoxicity Evaluation : Research involving derivatives of cyclohexane carboxylic acids has shown varied cytotoxic profiles against tumor cells, emphasizing the importance of substituents on the phenyl ring .

- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of these compounds, demonstrating significant reductions in edema comparable to established anti-inflammatory agents .

Q & A

Basic: What are the optimal synthetic routes for 1-(4-Bromo-3-methylphenyl)cyclohexane-1-carboxylic acid?

Answer:

The compound can be synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. For example, cyclohexane-1-carboxylic acid derivatives are often functionalized using brominated aryl halides (e.g., 4-bromo-3-methylbenzene derivatives) under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous DMF or THF . Post-synthetic purification typically involves flash chromatography (5–25% EtOAc/hexane gradient) and recrystallization from ethanol/water mixtures. Key challenges include steric hindrance from the cyclohexane ring, requiring elevated temperatures (80–100°C) and extended reaction times (16–24 hours) .

Basic: How should researchers characterize the compound’s purity and structural integrity?

Answer:

A multi-technique approach is critical:

- HPLC-MS : Quantify purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases.

- NMR : Confirm regiochemistry via -NMR (e.g., deshielded protons on the brominated aryl ring at δ 7.2–7.5 ppm) and -NMR (carboxylic acid carbonyl at ~170–175 ppm) .

- XRD : Resolve steric configurations (e.g., axial vs. equatorial substitution on cyclohexane) for crystallographic validation .

Advanced: How do steric and electronic effects influence the reactivity of the brominated aryl group in cross-coupling reactions?

Answer:

The 4-bromo-3-methylphenyl group exhibits unique reactivity:

- Steric effects : The methyl group at the 3-position hinders nucleophilic attack, favoring coupling at the 4-bromo position. This is critical for Suzuki-Miyaura reactions, where bulky ligands (e.g., SPhos) improve selectivity .

- Electronic effects : The electron-withdrawing carboxylic acid moiety deactivates the aryl ring, necessitating stronger bases (e.g., Cs₂CO₃) to activate the palladium catalyst .

Methodological note: Computational DFT studies (e.g., Gaussian09) can model transition states to predict regioselectivity .

Advanced: How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

Answer:

Contradictions arise from the compound’s amphiphilic nature (polar carboxylic acid vs. hydrophobic aryl/cyclohexane groups). To resolve:

- Solubility profiling : Use Hansen solubility parameters (δD, δP, δH) to map solvent compatibility. For example, DMSO (δH = 10.2) dissolves the acid via H-bonding, while toluene (δD = 18.0) solubilizes the aryl group .

- pH-dependent studies : Ionize the carboxylic acid (pH > pKa ~4.5) to enhance aqueous solubility. Conflicting data may stem from unaccounted pH variations in literature .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Toxicity : Limited data exist, but structurally similar brominated aromatics (e.g., 4-bromo-3-chlorophenol) show moderate acute toxicity (LD₅₀ > 200 mg/kg in rats). Use PPE (gloves, goggles) and work in a fume hood .

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and administer oxygen if needed. Always consult SDS sheets for brominated analogs (e.g., 1-bromo-4-methylcyclohexane) .

Advanced: What strategies mitigate byproduct formation during carboxylate esterification?

Answer:

Common byproducts (e.g., cyclohexane ring-opened derivatives) arise from acid-catalyzed side reactions. Mitigation strategies:

- Activating agents : Use EDCI/DMAP in DCM to minimize racemization and improve yields (>80%) .

- Low-temperature conditions : Conduct reactions at 0–4°C to suppress decarboxylation.

- In situ monitoring : Employ TLC (Rf ~0.3 in EtOAc/hexane) to track esterification progress .

Advanced: How can computational modeling predict biological activity or metabolic pathways?

Answer:

- Docking studies : Use AutoDock Vina to model interactions with cyclooxygenase (COX) or cytochrome P450 enzymes, leveraging the compound’s similarity to pharmacophores like cilomilast (CAS 153259-65-5) .

- ADMET prediction : Tools like SwissADME estimate logP (~3.2) and bioavailability, highlighting potential hepatic metabolism via glucuronidation .

Basic: What are the compound’s stability profiles under varying storage conditions?

Answer:

- Thermal stability : Decomposes above 150°C (TGA data). Store at 2–8°C in amber vials to prevent photodegradation .

- Hydrolytic stability : Susceptible to ester hydrolysis in aqueous buffers (pH < 3 or > 8). Use lyophilization for long-term storage .

Advanced: How to resolve discrepancies in reported melting points or spectroscopic data?

Answer:

Discrepancies may stem from polymorphic forms or residual solvents.

- DSC analysis : Identify polymorph transitions (e.g., enantiotropic vs. monotropic).

- Elemental analysis : Confirm stoichiometry (C, H, Br) to rule out hydrate/solvate formation .

- Standardized protocols : Replicate measurements using USP-grade solvents and calibrated equipment .

Advanced: What catalytic systems enhance enantioselective functionalization of the cyclohexane ring?

Answer:

Chiral auxiliaries (e.g., (1R,3S)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid derivatives) enable asymmetric synthesis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.